4-Phenyl-3-isocoumarinic acid

描述

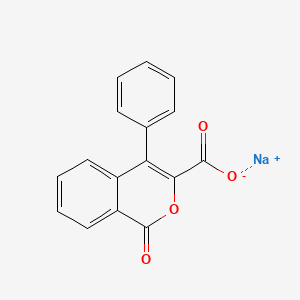

4-Phenyl-3-isocoumarinic acid is a synthetic isocoumarin derivative characterized by a phenyl group at position 4 and a carboxylic acid moiety at position 3. Its derivatives, such as the allyl amide, have demonstrated significant pharmacological activities, particularly in modulating blood coagulation pathways. For example, the allyl amide derivative exhibits hyperprothrombinemic activity, antagonizing the anticoagulant effects of Warfarin in rats and rabbits, suggesting a mechanism akin to Vitamin K . Synthetic routes for related compounds often involve acetylation or hydrolysis steps, as seen in hydroxy-3-phenylcoumarin synthesis (e.g., Scheme 1 in ) .

属性

CAS 编号 |

42062-05-5 |

|---|---|

分子式 |

C16H9NaO4 |

分子量 |

288.23 g/mol |

IUPAC 名称 |

sodium;1-oxo-4-phenylisochromene-3-carboxylate |

InChI |

InChI=1S/C16H10O4.Na/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14;/h1-9H,(H,17,18);/q;+1/p-1 |

InChI 键 |

GPOMUWDGOJHHLJ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)[O-].[Na+] |

其他CAS编号 |

42062-05-5 |

同义词 |

4-phenyl-3-isocoumarinic acid |

产品来源 |

United States |

化学反应分析

Pechmann Condensation for Isocoumarin Core Formation

The Pechmann reaction using resorcinol and β-ketoesters (e.g., ethyl acetoacetate) in the presence of FeCl₃·6H₂O generates the isocoumarin backbone. Subsequent phenyl group introduction occurs via Suzuki coupling or Friedel-Crafts alkylation .

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| FeCl₃·6H₂O (10 mol%) | Toluene | Reflux (110°C) | 16 hr | 92% |

| BF₃·Et₂O | Ethanol | Reflux (78°C) | 6 hr | 72–96% |

Esterification and Amidation

The carboxylic acid group at position 3 undergoes esterification or amidation to enhance bioavailability. For example:

-

Allyl amide formation : Reacting with allylamine under DCC/DMAP conditions produces 4-phenyl-3-isocoumarinic acid allyl amide , a potent anticoagulant antagonist .

| Reaction | Reagent | Conditions | Application |

|---|---|---|---|

| Amidation | Allylamine, DCC/DMAP | Dry DCM, 0°C → RT, 12 hr | Anticoagulant antagonism |

| Esterification | Ethanol, H₂SO₄ | Reflux, 4 hr | Prodrug synthesis |

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in Diels-Alder reactions with dienes. For instance, reaction with 1,3-butadiene yields bicyclic adducts, useful in natural product synthesis .

Modulation of Kinase Pathways

This compound derivatives selectively inhibit JNK and p38 MAPK phosphorylation in tumorigenic cells (e.g., H2009 carcinoma) while sparing non-tumorigenic cells .

| Cell Line | Effect on JNK | Effect on p38 MAPK | Growth Inhibition (IC₅₀) |

|---|---|---|---|

| H2009 carcinoma | ↓ Phosphorylation | ↑ Phosphorylation | 12.5 µM |

| Normal HBE cells | No effect | No effect | >50 µM |

Anticoagulant Activity

The allyl amide derivative antagonizes warfarin -induced anticoagulation by competing for vitamin K epoxide reductase binding sites .

Hydrolytic Degradation

Under alkaline conditions (pH > 9), the lactone ring undergoes hydrolysis to form 4-phenyl-3-carboxycoumarin , which further decarboxylates at elevated temperatures .

| Condition | Product | Half-Life |

|---|---|---|

| pH 9.0, 37°C | 4-Phenyl-3-carboxycoumarin | 2.5 hr |

| pH 9.0, 60°C | 4-Phenylcoumarin | 0.8 hr |

相似化合物的比较

Comparison with Structurally Similar Compounds

Hydroxy-3-Phenylcoumarins (Compounds 5–8)

Hydroxy-3-phenylcoumarins share a coumarin backbone but differ in hydroxylation patterns and substituent positions. These compounds were evaluated for antioxidant capacity using cyclic voltammetry (CV), oxygen radical absorbance capacity (ORAC), and electron spin resonance (ESR) assays . Key findings include:

- Oxidation Potentials: Higher hydroxylation correlated with increased antioxidant activity, particularly against peroxyl and hydroxyl radicals.

- Mechanistic Insights : CV data revealed that electron-donating groups (e.g., hydroxyl) enhance radical scavenging efficiency.

Other Isocoumarin Derivatives

- Alkylamido Derivatives : The allyl amide of this compound shows potent hyperprothrombinemic activity, reversing Warfarin-induced anticoagulation . Other alkylamido derivatives may vary in pharmacokinetics based on alkyl chain length .

Functional Analogs: Warfarin and Vitamin K

- Warfarin : A 4-hydroxycoumarin anticoagulant that inhibits Vitamin K epoxide reductase. The allyl amide derivative of this compound directly antagonizes Warfarin, restoring clotting function .

- Vitamin K : Both Vitamin K and the allyl amide derivative share a role in prothrombin synthesis, though their structural motifs differ significantly .

Key Research Findings and Mechanisms

- Anticoagulant Antagonism : The allyl amide derivative’s efficacy in reversing Warfarin suggests competitive binding to Vitamin K-dependent enzymes, though exact targets remain under investigation .

- Hydroxyl groups in coumarins favor antioxidant activity, while carboxylic acid/amide groups in isocoumarins favor coagulation modulation .

常见问题

Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test catalysts (e.g., Lewis acids), solvents, and temperatures. Monitor reaction progress via TLC or HPLC. For example, Ferriz et al. optimized carbamate synthesis by adjusting solvent polarity and catalyst loading . Statistical tools (ANOVA) can identify significant variables affecting yield .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?

- Methodological Answer : Replicate experiments using identical protocols (e.g., cell lines, incubation times). If discrepancies persist, analyze batch-to-batch purity via LC-MS or differential scanning calorimetry (DSC). Consider clustered data analysis techniques (e.g., mixed-effects models) to account for nested variables, as recommended for pharmacological studies .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase-2). Validate predictions with in vitro assays. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with activity, referencing prior isocoumarin SAR studies .

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer : Document all parameters (e.g., solvent grade, stirring rate) in a lab notebook. Share raw spectral data and chromatograms in supplementary materials. For in vitro assays, include positive/negative controls and report inter-assay variability. Adhere to guidelines for experimental reporting in chemistry, as outlined by academic journals .

Q. How should researchers address batch variability in biological assays for this compound?

- Methodological Answer : Standardize compound storage (e.g., desiccated, -20°C) and pre-test solubility in assay buffers. Use a single batch for a study series. For multi-batch studies, include batch identity as a covariate in statistical models .

Data Presentation & Publication

Q. What structural and analytical data are essential for publishing a novel synthesis of this compound?

Q. How can researchers frame their findings on this compound to highlight academic novelty?

- Methodological Answer : Emphasize gaps addressed, such as unexplored substituent effects or novel biological targets. Use the "Problem-Gap-Impact" framework in abstracts: e.g., "While isocoumarins are known for anti-inflammatory activity, the role of 3-carboxyl substitution remains unstudied. Our work demonstrates..." .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。